molecular formula C13H14F3NO3 B2674063 N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1156926-56-5

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2674063
CAS No.: 1156926-56-5
M. Wt: 289.254
InChI Key: YWSBCIPQZSGRTC-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is a compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly useful in organic synthesis . This compound features a trifluoromethyl group, which often imparts unique chemical properties, including increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific combination of the methoxyethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-3-12(18)17-10-8-9(13(14,15)16)4-5-11(10)20-7-6-19-2/h3-5,8H,1,6-7H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSBCIPQZSGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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